ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Description
This compound features a thiophene-3-carboxylate core substituted with a 3,4-dimethylphenyl group at position 4 and a pyrazolo[3,4-d]pyrimidin-6-yl sulfanyl acetyl moiety at position 2. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antitumor activity . The sulfanyl (thioether) linkage enhances stability compared to oxygen-based ethers, while the acetyl amino group may influence hydrogen-bonding interactions in biological systems .
Properties
CAS No. |
690960-22-6 |
|---|---|
Molecular Formula |
C28H25N5O4S2 |
Molecular Weight |
559.66 |
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H25N5O4S2/c1-4-37-27(36)23-21(18-11-10-16(2)17(3)12-18)14-38-25(23)30-22(34)15-39-28-31-24-20(13-29-32-24)26(35)33(28)19-8-6-5-7-9-19/h5-14H,4,15H2,1-3H3,(H,29,32)(H,30,34) |
InChI Key |
RKKQGZSCOWQTIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that are crucial for its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine core is significant as it is known to interact with various biological targets.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit substantial anticancer properties. For instance, a study evaluated several derivatives against multiple cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate) using the MTT assay. The results demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold effectively inhibited cell proliferation, with IC50 values indicating strong anti-proliferative activity. Specifically, one derivative exhibited an IC50 value of 1.74 µM against MCF-7 cells, suggesting that structural modifications can significantly enhance efficacy .
Antimicrobial Activity
In addition to anticancer properties, compounds within this class have shown potential antimicrobial effects. A study focusing on the antibacterial properties of pyrazolo[3,4-d]pyrimidines reported activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This dual activity suggests that these compounds could be developed into therapeutic agents for treating infections in immunocompromised patients, such as those undergoing cancer treatment .
The precise mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. These interactions may inhibit key signaling pathways involved in cell proliferation and survival .
Key Findings from Case Studies
- Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit eukaryotic protein kinases, which play critical roles in cancer cell signaling pathways .
- Induction of Apoptosis : Some studies have indicated that these compounds can induce apoptosis in cancer cells by modulating pathways involving p53 and NF-kB .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Remarks |
|---|---|---|---|
| Anticancer | MCF-7 | 1.74 | Strong anti-proliferative activity |
| Antibacterial | S. aureus | Varies | Effective against Gram-positive bacteria |
| Antibacterial | E. coli | Varies | Effective against Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Groups
Key Observations :
Key Observations :
- Multicomponent reactions (e.g., ) offer higher atom economy but may yield less complex structures .
- Suzuki coupling () is effective for introducing aryl groups to heterocycles but requires palladium catalysts .
Physicochemical Properties
Key Observations :
- High melting points (e.g., 227–230°C in ) suggest strong crystalline packing, influenced by halogen substituents .
Spectroscopic Data (NMR)
- Target Compound : Expected proton shifts for pyrazolo-pyrimidine (δ 8.5–9.0 ppm for aromatic protons) and thiophene (δ 6.5–7.5 ppm). The sulfanyl acetyl group may cause deshielding in adjacent protons .
- Compound 6o : ¹H NMR shows peaks at δ 1.2–1.4 (ethyl ester), δ 4.2–4.4 (ethoxy group), and δ 6.8–7.2 (aromatic protons).
- Compound 3 : IR spectra confirm C=O (1720 cm⁻¹) and C=S (1250 cm⁻¹) stretches.
Key Observations :
- NMR regions A and B () highlight electronic environment changes due to substituents, critical for structural elucidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
